3-Hydroxy-4-(thiophen-3-YL)benzoic acid
Description
3-Hydroxy-4-(thiophen-3-YL)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the third position and a thiophen-3-yl substituent at the fourth position on the aromatic ring. Its molecular formula is C₁₁H₈O₃S (molecular weight: 220.24 g/mol). The compound’s structure combines the electron-withdrawing carboxylic acid group with the electron-rich thiophene ring, creating a polar yet π-conjugated system.
Properties
IUPAC Name |
3-hydroxy-4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-10-5-7(11(13)14)1-2-9(10)8-3-4-15-6-8/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGWDRKHWDVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688555 | |
| Record name | 3-Hydroxy-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-84-1 | |
| Record name | 3-Hydroxy-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(thiophen-3-YL)benzoic acid typically involves the functionalization of a benzoic acid derivative with a thiophene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated benzoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Oxo-4-(thiophen-3-YL)benzoic acid.
Reduction: 3-Hydroxy-4-(thiophen-3-YL)benzyl alcohol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Hydroxy-4-(thiophen-3-YL)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(thiophen-3-YL)benzoic acid and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
3-Methyl-4-(thiophen-3-YL)benzoic acid
- Molecular Formula : C₁₂H₁₀O₂S (218.27 g/mol)
- Key Differences : Replaces the hydroxyl group (-OH) at C3 with a methyl group (-CH₃).
- Impact: Increased hydrophobicity (logP ~2.8 vs. ~1.5 for the hydroxyl analog). Similarity score of 0.95 to the target compound, indicating high structural overlap but divergent reactivity .
4-(Thiophen-3-YL)benzoic acid
- Molecular Formula : C₁₁H₈O₂S (204.24 g/mol)
- Key Differences : Lacks the hydroxyl group at C3.
- Impact: Simpler structure with lower polarity (logP ~2.3).
4-Chloro-2-(thiophen-3-YL)benzoic acid
- Molecular Formula : C₁₁H₇ClO₂S (254.69 g/mol)
- Key Differences : Chlorine substituent at C4 and thiophene at C2.
- Impact :
- Electrophilic chlorine enhances reactivity in nucleophilic substitution.
- Exhibits antimicrobial and anti-inflammatory activities, likely due to halogen-thiophene synergy .
Functional Group Modifications
3-Hydroxy-4-(methoxycarbonyl)benzoic acid
- Molecular Formula : C₉H₈O₅ (196.16 g/mol)
- Key Differences : Replaces thiophene with a methoxycarbonyl (-COOCH₃) group.
- Impact :
- Stronger electron-withdrawing effects, increasing acidity (pKa ~1.9).
- Antioxidant activity via radical scavenging, unlike thiophene-containing analogs .
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
- Molecular Formula: C₁₃H₁₁NO₃S (261.29 g/mol)
- Key Differences : Thiophene ring linked via an amide group.
- Impact: Enhanced solubility in organic solvents due to the amide moiety. Potential as a kinase inhibitor, leveraging both thiophene and benzoyl interactions .
Ring Saturation and Heteroatom Variations
4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
- Molecular Formula: C₁₄H₁₇NO₂S (287.35 g/mol)
- Key Differences: Tetrahydrothiophene (saturated) ring with an ethylamino group.
- Impact: Reduced aromaticity alters π-π stacking interactions. Potential for enhanced blood-brain barrier penetration due to increased lipophilicity .
Reactivity and Pharmacological Potential
- Hydroxyl Group : The -OH at C3 in the target compound enables hydrogen bonding with biological targets (e.g., enzymes, DNA), unlike methyl or chlorine substituents .
- Thiophene Ring : The sulfur atom in thiophene enhances metal-binding capacity and stabilizes charge-transfer complexes, which may explain its antimicrobial and anticancer properties in analogs like 4-Chloro-2-(thiophen-3-YL)benzoic acid .
- Carboxylic Acid : The -COOH group facilitates salt formation (e.g., sodium salts for improved bioavailability) and participates in pH-dependent solubility .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Electron-Donating Groups (e.g., -OH, -CH₃): Increase resonance stabilization but may reduce metabolic stability.
- Electron-Withdrawing Groups (e.g., -Cl, -COOCH₃): Enhance acidity and reactivity in electrophilic substitution.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Functional Group Impact on Bioactivity
| Functional Group | Example Compound | Key Bioactivity | Mechanism Insight |
|---|---|---|---|
| -OH | Target compound | Antioxidant | Radical scavenging via -OH donation |
| -Cl | 4-Chloro-2-(thiophen-3-YL)benzoic acid | Antimicrobial | Electrophilic disruption of enzymes |
| -COOCH₃ | 3-Hydroxy-4-(methoxycarbonyl)benzoic acid | Antioxidant | Enhanced electron withdrawal |
| Tetrahydrothiophene | 4-(Ethyl(...)amino)benzoic acid | CNS penetration (predicted) | Lipophilicity from saturated ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
